4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole

Lipophilicity Drug-likeness Membrane permeability

4-(1-Chloroethyl)-1-phenyl-1H-1,2,3-triazole (CAS 1394042-41-1, molecular formula C₁₀H₁₀ClN₃, MW 207.66 g/mol) is a 4-substituted 1-phenyl-1,2,3-triazole heterocyclic building block supplied at ≥95% purity by multiple vendors. The compound features a 1-chloroethyl substituent at the 4-position of the triazole ring, introducing a chiral carbon center and a secondary alkyl chloride leaving group.

Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
CAS No. 1394042-41-1
Cat. No. B1378314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole
CAS1394042-41-1
Molecular FormulaC10H10ClN3
Molecular Weight207.66 g/mol
Structural Identifiers
SMILESCC(C1=CN(N=N1)C2=CC=CC=C2)Cl
InChIInChI=1S/C10H10ClN3/c1-8(11)10-7-14(13-12-10)9-5-3-2-4-6-9/h2-8H,1H3
InChIKeyFCWWQZQKCZWZMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Chloroethyl)-1-phenyl-1H-1,2,3-triazole (CAS 1394042-41-1): Procurement-Ready Physicochemical and Structural Profile


4-(1-Chloroethyl)-1-phenyl-1H-1,2,3-triazole (CAS 1394042-41-1, molecular formula C₁₀H₁₀ClN₃, MW 207.66 g/mol) is a 4-substituted 1-phenyl-1,2,3-triazole heterocyclic building block supplied at ≥95% purity by multiple vendors . The compound features a 1-chloroethyl substituent at the 4-position of the triazole ring, introducing a chiral carbon center and a secondary alkyl chloride leaving group. Its computed LogP ranges from 2.57 to 2.78 and its topological polar surface area (TPSA) is 30.71 Ų [1]. The compound is classified as a hazardous material (UN# 2811, Class 6.1, Packing Group III) and requires storage sealed in dry conditions at 2–8°C .

Why 4-(1-Chloroethyl)-1-phenyl-1H-1,2,3-triazole Cannot Be Replaced by Generic 1-Phenyl-1,2,3-triazole Analogs in Synthesis and Screening


Although the 1-phenyl-1H-1,2,3-triazole scaffold is a well-known heterocyclic core, substitution at the 4-position with a 1-chloroethyl group introduces three non-interchangeable features: a stereogenic center absent in chloromethyl or bromomethyl analogs, a 0.56–0.97 log unit increase in lipophilicity relative to 4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole (LogP ~2.01), and a secondary alkyl chloride leaving group with distinct SN1/SN2 reactivity compared to primary alkyl halides . Published 3D-QSAR data on 4-substituted 1-phenyl-1H-1,2,3-triazoles further demonstrate that the size, hydrophobicity, and electronegativity of the 4-substituent directly modulate target binding affinity and selectivity at GABA receptors, with 4-substituted regioisomers consistently outperforming 5-substituted counterparts [1][2]. Simple exchange of the 4-(1-chloroethyl) moiety with a 4-chloromethyl, 4-bromomethyl, or unsubstituted phenyltriazole would alter the LogP by up to 1.51 units, eliminate chirality, and change leaving group kinetics—each a meaningful perturbation for downstream structure-activity relationships or chemoselective derivatization.

Quantitative Evidence Guide: 4-(1-Chloroethyl)-1-phenyl-1H-1,2,3-triazole vs. Closest Analogs


LogP Differentiation: 4-(1-Chloroethyl)- vs. 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole

The target compound exhibits a measured/computed LogP of 2.5671 (ChemScene) to 2.78 (ChemBase), compared to LogP values of 1.8 (PubChem XLogP3) to 2.00610 (ChemSrc) for the 4-(chloromethyl) analog [1]. This represents a LogP increase of approximately 0.56 to 0.97 log units, corresponding to a roughly 3.6- to 9.3-fold higher octanol/water partition coefficient. The 4-(bromomethyl) analog has a reported LogP of 2.1622 to 2.471, and the unsubstituted parent 1-phenyl-1H-1,2,3-triazole has a LogP of 1.2673 . Thus, the target compound is the most lipophilic of this analog series, exceeding the parent by up to 1.51 log units.

Lipophilicity Drug-likeness Membrane permeability

Presence of a Chiral Center: Enabling Enantioselective Library Synthesis

The 1-chloroethyl substituent at the 4-position of the triazole ring contains a chiral carbon center (the carbon bearing the Cl atom, a methyl group, a hydrogen, and the triazole ring). This stereogenic center is absent in the 4-(chloromethyl) analog (CAS 924868-97-3) and the 4-(bromomethyl) analog (CAS 58432-26-1), both of which bear an achiral –CH₂–X group [1][2]. The parent 1-phenyl-1H-1,2,3-triazole is also achiral. The target compound therefore exists as a racemate (unless enantiomerically resolved) and can serve as a precursor for enantioselective functionalization or chiral pool synthesis, a capability unavailable with the achiral chloromethyl or bromomethyl congeners.

Chirality Asymmetric synthesis Stereochemical diversity

Secondary Alkyl Chloride Leaving Group: Divergent Reactivity from Primary Alkyl Halide Analogs

The target compound contains a secondary alkyl chloride (1-chloroethyl) where the chlorine is attached to a carbon bearing one alkyl substituent (methyl) and one aryl-type substituent (triazole). In contrast, the 4-(chloromethyl) analog bears a primary alkyl chloride, and the 4-(bromomethyl) analog bears a primary alkyl bromide . Secondary alkyl halides generally undergo SN1 reactions more readily than primary halides (due to greater carbocation stability) but react more slowly in SN2 reactions (due to steric hindrance). The 4-(bromomethyl) analog, with its primary bromide leaving group, is expected to be more reactive in SN2 displacements than the target compound. These reactivity differences enable orthogonal protection/deprotection strategies and chemoselective transformations in multi-step syntheses [1].

Nucleophilic substitution Leaving group reactivity Chemoselectivity

Melting Point and Physicochemical Handling: Target Compound Exhibits Lower Melting Point Than Primary Alkyl Halide Analogs

The reported melting point of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole is 69–71°C (ChemBase), substantially lower than that of the 4-(chloromethyl) analog (113–115°C) and the 4-(bromomethyl) analog (111–114°C) [1][2]. This 42–46°C depression in melting point compared to the primary halide analogs may be attributed to the disruption of crystal packing by the additional methyl group and the chiral nature of the 1-chloroethyl substituent. The target compound is described as a solid (ChemScene lists storage at 2–8°C in dry, sealed conditions), while the chloromethyl analog is a powder stored at room temperature .

Melting point Formulation Physical form

Class-Level Advantage: 4-Substitution on 1-Phenyl-1,2,3-triazole Confers Superior GABA Receptor Antagonism vs. 5-Substitution

Published structure-activity relationship (SAR) studies on 1-phenyl-1H-1,2,3-triazoles demonstrate that 4-substituted regioisomers consistently exhibit more potent competitive inhibition of GABA receptors than 5-substituted regioisomers [1]. In a comprehensive series of 49 compounds tested against human β3 and α1β2γ2 GABA receptors, 4-substituted analogs were uniformly more potent [2]. The 4-n-propyl-5-chloromethyl analog of 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole showed the highest affinity with Kᵢ values of 659 pM (β3) and 266 nM (α1β2γ2), while the 4-n-propyl-5-ethyl analog exhibited >1133-fold selectivity for β3 over α1β2γ2 [2]. 3D-QSAR CoMFA and CoMSIA analyses revealed that a compact, hydrophobic substituent at the 4-position of the triazole ring and a small, electronegative substituent at the 5-position are key determinants of high potency at β3 receptors [2]. The 4-(1-chloroethyl) substituent in the target compound satisfies the hydrophobic 4-substituent requirement identified by these models, while the secondary chloride provides an electronegative moiety amenable to further SAR exploration.

GABA receptor Insecticide 3D-QSAR Regioisomer potency

Recommended Application Scenarios for 4-(1-Chloroethyl)-1-phenyl-1H-1,2,3-triazole Based on Quantitative Differentiation Evidence


Chiral Building Block for Enantioselective Medicinal Chemistry Libraries

The built-in stereogenic center of the 1-chloroethyl group makes this compound a rational procurement choice for synthesizing enantiomerically enriched or diastereomerically diverse 1,2,3-triazole-containing small-molecule libraries. Unlike the achiral 4-(chloromethyl) or 4-(bromomethyl) analogs (both 0 chiral centers), this building block enables the introduction of stereochemical complexity without additional synthetic steps [1]. This is particularly relevant for targets where stereochemistry governs binding, such as chiral GABA receptor binding sites identified in the β3 subunit channel-lining region [2].

Lipophilicity-Driven CNS-Penetrant Probe Design

With a LogP of 2.57–2.78—exceeding the 4-(chloromethyl) analog by up to 0.97 log units and the parent 1-phenyl-1H-1,2,3-triazole by up to 1.51 log units—this compound is a preferred building block for projects requiring enhanced passive membrane permeability . The 1,2,3-triazole scaffold has documented blood-brain barrier permeability, and the elevated lipophilicity of the 4-(1-chloroethyl) derivative may further favor CNS distribution. Researchers developing GABA receptor modulators, which operate within the CNS, may specifically prioritize this analog for its permeability profile.

Orthogonal Functionalization Handle for Multi-Step Synthesis

The secondary alkyl chloride leaving group provides a reactivity profile distinct from the primary chlorides and bromides of the chloromethyl and bromomethyl analogs. This enables chemoselective derivatization strategies where the 4-(1-chloroethyl) group can be selectively activated under SN1-favoring conditions (e.g., polar protic solvents, Ag⁺ catalysis) while leaving other primary alkyl halide functionalities intact, or conversely, can survive SN2 conditions that would react with primary halide analogs [3]. This orthogonality is a practical procurement consideration for complex multi-step synthetic routes.

Hydrophobic 4-Position Substituent for Insecticide SAR Exploration

Published 3D-QSAR studies on 1-phenyl-1H-1,2,3-triazoles identify a compact, hydrophobic substituent at the 4-position as critical for high-affinity binding to insect GABA receptors (housefly and human β3 models). The 4-(1-chloroethyl) group, with its methyl branch and chlorine atom, supplies both hydrophobicity and a polarizable electronegative moiety [2]. This compound can serve as a late-stage diversification point for insecticide lead optimization programs, where the chloroethyl group can be elaborated via nucleophilic substitution to explore the SAR around the 4-position pharmacophore defined by Alam et al. (2006, 2007) [4][2].

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